molecular formula C21H15Cl2N3O B4085527 2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No. B4085527
M. Wt: 396.3 g/mol
InChI Key: KBJBIIAEYUUPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was originally developed as an inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and inflammation.

Mechanism of Action

2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide exerts its neuroprotective effects by inhibiting the activity of JNK, a protein kinase that is activated in response to various stress stimuli, including oxidative stress, inflammation, and neurotoxicity. JNK activation has been implicated in the pathogenesis of various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. By inhibiting JNK activity, this compound can reduce neuronal apoptosis, inflammation, and oxidative stress, thereby protecting neurons from degeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of JNK activity, the reduction of neuronal apoptosis, inflammation, and oxidative stress, and the improvement of motor function and cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has several advantages as a research tool, including its high potency and selectivity for JNK inhibition, its ability to cross the blood-brain barrier, and its neuroprotective effects in animal models of neurodegenerative diseases. However, there are also some limitations to the use of this compound in lab experiments, including its potential off-target effects, its limited solubility, and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research on 2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide, including the optimization of its pharmacokinetic properties, the development of more potent and selective JNK inhibitors, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action in more detail. In addition, the use of this compound as a tool compound for the study of JNK signaling pathways in various physiological and pathological processes may also be of interest.

Scientific Research Applications

2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In preclinical studies, this compound has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of Parkinson's disease. In addition, this compound has been shown to reduce beta-amyloid-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O/c1-13-8-9-26-12-19(25-20(26)10-13)14-2-5-16(6-3-14)24-21(27)17-7-4-15(22)11-18(17)23/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJBIIAEYUUPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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